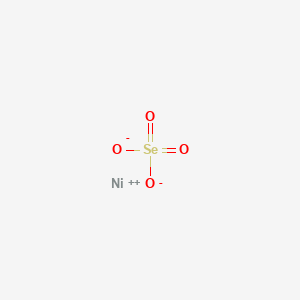

Nickel selenate

Descripción general

Descripción

Nickel (II) selenate is a selenate of nickel with the chemical formula NiSeO4 . It is a green solid and can be produced by the reaction of nickel (II) carbonate and selenic acid .

Synthesis Analysis

Nickel (II) selenate can be produced by the reaction of nickel (II) carbonate and selenic acid . The synthesis of nickel-based selenide nanostructures is a comprehensive field that combines traditional physical and chemical methods and a variety of emerging methods .Molecular Structure Analysis

Nickel (II) selenate hexahydrate is tetragonal, with a space group P4 1 2 1 2 (No. 92) . At 100 °C, nickel (II) selenate hexahydrate slowly loses water to the tetrahydrate, with space group P2 1 /n (No. 14) .Chemical Reactions Analysis

At 100 °C, nickel (II) selenate hexahydrate slowly loses water to the tetrahydrate . At 510 °C, nickel (II) selenate decomposes directly into nickel selenite, which on further heating decomposes into nickel oxide and selenium dioxide .Physical And Chemical Properties Analysis

Nickel (II) selenate is a green solid . It has a molar mass of 201.64 . The density of the anhydrous form is 4.8 g·cm−3 , and the hexahydrate has a density of 2.314 g·cm−3 .Aplicaciones Científicas De Investigación

Thermal Behavior Analysis

Nickel selenate hexahydrate’s thermal behavior has been studied using simultaneous thermogravimetry-differential thermal analysis and differential scanning calorimetry . This analysis is crucial for determining the optimal conditions for using this material as a precursor in synthesis .

Color Change Properties

Nickel selenate exhibits color change properties with temperature increase. At 25°C, it is a green-colored compound, but with the temperature increase (until 420°C), a color change from yellowish green to yellowish orange and finally to yellow was observed . This characteristic is due to the release of water molecules, which changes the ultraviolet-visible/near-infrared spectroscopy analysis absorption spectra and consequently modifies the crystal structure .

Sensor Applications

Nickel compounds, including nickel selenate, have been applied in the field of sensors . The specific applications in this field are not detailed in the source, but nickel compounds’ general use in sensors suggests potential uses in detecting specific chemicals or physical conditions.

Catalyst Applications

Nickel selenate can be used as a catalyst . While the specific catalytic reactions involving nickel selenate are not mentioned in the source, nickel compounds are generally used in various chemical reactions to speed up the process without being consumed.

Biomedical Applications

Nickel selenate has potential applications in biomedicine . The exact biomedical applications are not specified in the source, but nickel compounds are generally used in various medical applications, including drug delivery and medical imaging.

Magnetic Applications

Nickel selenate can be used in magnetic applications . The specific magnetic applications are not detailed in the source, but nickel compounds are generally used in various magnetic applications, including data storage and magnetic resonance imaging.

Luminescent Materials

Selenate, including nickel selenate, has been applied in the creation of luminescent materials . These materials emit light when excited by radiation and are used in a variety of applications, including lighting and display technologies.

Health Applications

Selenate has been applied in human health, such as in the microbiology field, to increase insulin sensitization and also to sensitize cancer cells that are resistant against drugs . Nickel selenate could potentially be used in similar applications.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Nickel selenate, a compound of nickel and selenium, is primarily targeted at various biochemical pathways in organisms. Nickel compounds have been applied in several fields, such as sensor, catalyst, biomedicine, and magnetic . The selenate has been applied in human health, such as in the microbiology field, to increase insulin sensitization and also to sensitize cancerized cells that are resistant against drugs .

Mode of Action

Nickel selenate interacts with its targets through various mechanisms. For instance, it can induce changes in the crystal structure of materials, which is confirmed by X-ray powder diffraction . This interaction results in visual changes in photo-DSC .

Biochemical Pathways

Nickel selenate affects several biochemical pathways. Nickel ions are used as enzyme cofactors in organisms from all kingdoms of life, and these essential enzymes catalyze a variety of remarkable chemical reactions . The biology of nickel encompasses many components beyond the enzymes themselves, including multiple types of membrane transporters, metallochaperones, and regulators, which are critical for maintaining and distributing healthy levels of nickel .

Pharmacokinetics

The thermal behavior of nickel selenate hexahydrate has been characterized by simultaneous thermogravimetry–differential thermal analysis and differential scanning calorimetry . This information could be crucial for understanding its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of nickel selenate’s action are complex. Nickel causes a reduction in growth and vitality of roots, probably through increased lipid peroxidation . The application of Se(IV) to a Ni-contaminated medium resulted in a further reduction of growth . Moreover, disruption of LLPS in cells promotes the expression of nickel transporter (nik) genes, which are negatively regulated by NikR .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of nickel selenate. For instance, soil moisture, organic matter, pH levels, soil texture, and microorganisms can affect selenium bioavailability/speciation in soil . Moreover, the shortcomings of biological methods are a slow removal rate and sensitive nature of microorganisms to environmental factors such as pH, temperature, high Se oxyanions concentration and the presence of toxic co-pollutants, which can inhibit the growth and biological activity of the microorganisms and adversely affects the removal efficiency .

Propiedades

IUPAC Name |

nickel(2+);selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSBABHZOSWARI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934009 | |

| Record name | Nickel(2+) selenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel selenate | |

CAS RN |

15060-62-5 | |

| Record name | Nickel selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015060625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel(2+) selenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the crystal structure of Nickel selenate hexahydrate?

A1: Nickel selenate hexahydrate (NiSeO4·6H2O) crystallizes in a tetragonal crystal system. [] It belongs to either the P41212 or P43212 space group, with four molecules contained within its unit cell. The unit cell dimensions are a = b = 6.926 Å and c = 18.414 Å. []

Q2: How does the atomic weight of the alkali metal in double selenates of the Nickel group affect the compound's properties?

A2: Studies on double selenates of the nickel group, specifically those with the formula R2Ni(SeO4)2·6H2O (where R represents potassium, rubidium, cesium, or ammonium), reveal a correlation between the alkali metal's atomic weight and the compound's morphological and physical properties. [] This trend aligns with observations made in analogous double sulfate series and isomorphous magnesium and zinc double selenate groups. []

Q3: What are the thermal decomposition properties of Nickel selenate hydrates?

A3: Several studies have investigated the thermal decomposition of different Nickel selenate hydrates using techniques like Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), and X-ray powder diffraction. [, ] These studies provide insights into the dehydration processes and phase transitions occurring at various temperatures.

Q4: Are there any known organic compounds that can template the formation of new Nickel selenate structures?

A4: Yes, research shows that piperazine (pip) can act as a template for the formation of a new Nickel selenate compound. [, ] The resulting compound, (H2pip)2, has been synthesized and characterized, revealing its unique crystal structure, thermal decomposition behavior, and magnetic properties. [, ]

Q5: What methods are used to study the solubility of Nickel selenate in aqueous systems?

A5: Researchers utilize various methods to investigate the solubility of Nickel selenate in aqueous systems. One approach involves the isopiestic method, which was employed to determine the water activity in binary solutions of Li2SeO4-H2O at 25°C. [] Additionally, physicochemical analysis methods are used to investigate solubilities in ternary systems like Li2SeO4-NiSeO4-H2O. []

Q6: What theoretical models are used to analyze the thermodynamic properties of Nickel selenate solutions?

A6: The Pitzer ion-interaction model is frequently employed for the thermodynamic analysis of Nickel selenate solutions. [] This model allows for the calculation of crucial thermodynamic functions, including binary and ternary parameters of interionic interaction and thermodynamic solubility products. [] These calculations enable the generation of theoretical solubility isotherms, which can be compared to experimental data for validation.

Q7: How is Nickel selenate characterized?

A7: Nickel selenate can be characterized using a variety of techniques. X-ray diffraction analysis is used to determine its crystal structure, including bond lengths and angles within the selenate anion (SeO4). [] Thermal analysis methods such as TG, DTA, and DSC are used to study its thermal stability and decomposition pathways. [, ] Additionally, spectroscopic techniques, while not explicitly mentioned in the provided abstracts, are likely used to further characterize the compound. These may include infrared (IR) spectroscopy to probe vibrational modes and UV-Vis spectroscopy to investigate electronic transitions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-](/img/structure/B85767.png)